

An In-Depth Technical Guide to (1R)-1-Phenylethanolamine

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Compound of Interest

Compound Name: (1R)-1-phenylethanolamine

Cat. No.: B022558

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-Phenylethanolamine, a chiral primary amine, is a cornerstone of asymmetric synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and critical applications, with a focus on its role as a chiral resolving agent and auxiliary in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols for its synthesis and use in chiral resolution are presented, alongside workflow diagrams to elucidate key synthetic pathways. This document serves as a vital resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity

(1R)-1-Phenylethanolamine is the (R)-enantiomer of 1-phenylethanolamine. It is a colorless to light yellow liquid that is widely utilized for its ability to form diastereomeric salts with racemic acids and as a chiral building block in the synthesis of complex molecules.^[1]

CAS Number: 3886-69-9^[2]^[3]

Synonyms: A comprehensive list of synonyms is provided in the table below.

Synonym
(R)-(+)-1-Phenylethylamine[2][4][5]
(R)-1-phenylethan-1-amine[5]
(R)-ALPHA-METHYLBENZYLAMINE[5]
(+)-PEA
D-PHENYLETHYLAMINE[5]
D- α -Phenethylamine[5]
(R)-(+)- α -Methylbenzylamine[6]
D-alpha-Methylbenzylamine[5]
(+)-(R)-alpha-methylbenzylamine
(1R)-1-phenylethan-1-amine[5]

Physicochemical Properties

The physical and chemical properties of **(1R)-1-phenylethanamine** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

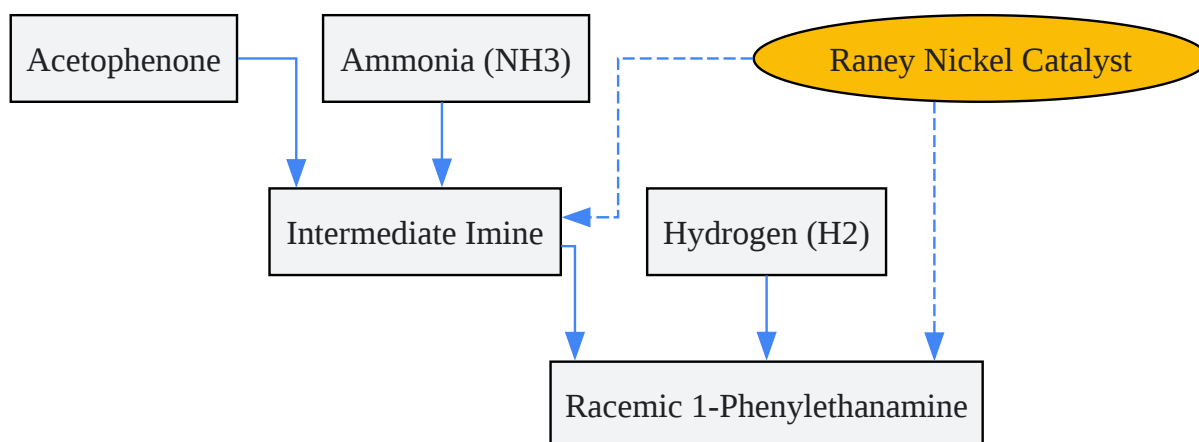
Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ N	[2][3]
Molecular Weight	121.18 g/mol	[2][7]
Appearance	Clear colorless to light yellow liquid	[8]
Melting Point	-10 °C	[4][9]
Boiling Point	187-189 °C (lit.)	[4]
Density	0.952 g/mL at 20 °C (lit.)	[4]
Refractive Index (n ₂₀ /D)	1.526 (lit.)	[4]
Specific Rotation ([α] _D ²³)	+38°, neat	[4]
Flash Point	175 °F (79.4 °C)	[3][4]
Water Solubility	40 g/L (20 °C)	[3][4]
Storage Temperature	2-8°C	[4]

Synthesis of (1R)-1-Phenylethanolamine

The most common method for the industrial-scale synthesis of racemic 1-phenylethanolamine is the reductive amination of acetophenone. The enantiomerically pure **(1R)-1-phenylethanolamine** is then obtained through chiral resolution.

Reductive Amination of Acetophenone

This process involves the reaction of acetophenone with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst like Raney nickel.



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Caption: Reductive amination of acetophenone to produce racemic 1-phenylethanamine.

Experimental Protocol: Reductive Amination of Acetophenone

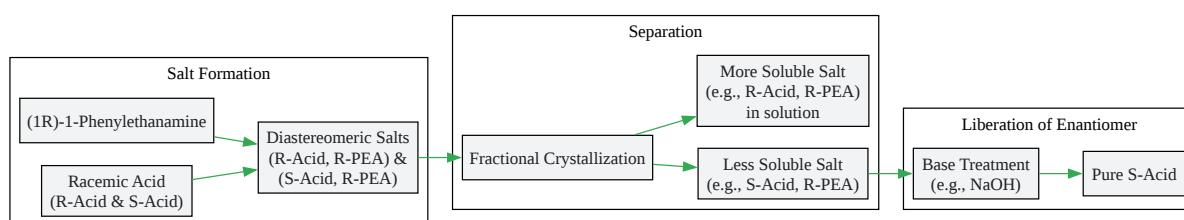
- Materials: Acetophenone, liquid ammonia, Raney nickel catalyst, hydrogen gas.
- Procedure:
 - In a high-pressure reactor, combine acetophenone and Raney nickel catalyst.
 - Introduce liquid ammonia into the reactor.
 - Pressurize the reactor with hydrogen gas.
 - Heat the mixture to the desired reaction temperature (e.g., 150°C) and maintain pressure.
 - Allow the reaction to proceed for several hours until hydrogen uptake ceases.
 - Cool the reactor, vent the excess ammonia, and filter the reaction mixture to remove the catalyst.
 - The resulting product is racemic 1-phenylethanamine, which can be purified by distillation.

Chiral Resolution

(1R)-1-Phenylethylamine is a widely used resolving agent for racemic carboxylic acids. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using **(1R)-1-phenylethylamine**.



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Caption: Workflow for chiral resolution of a racemic acid using **(1R)-1-phenylethylamine**.

Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (2R,3R)-Tartaric Acid

This protocol details the resolution of racemic 1-phenylethylamine itself to obtain the pure enantiomers.

- Materials: Racemic 1-phenylethylamine, (2R,3R)-(+)-tartaric acid, methanol, 50% aqueous NaOH, diethyl ether, anhydrous sodium sulfate.
- Procedure:
 - Dissolve racemic 1-phenylethylamine and an equimolar amount of (2R,3R)-(+)-tartaric acid in hot methanol.

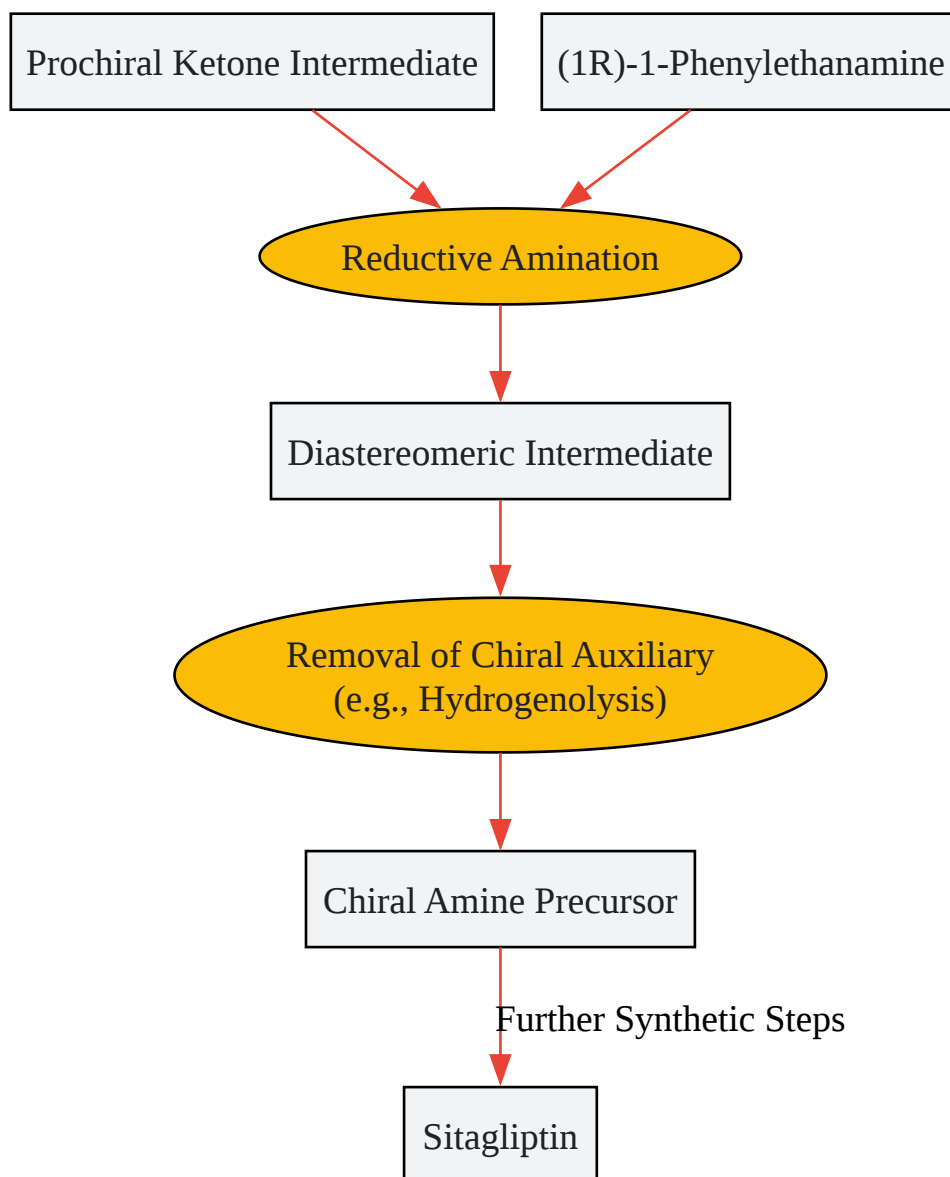
- Allow the solution to cool, which will cause the less soluble diastereomeric salt, ((S)-amine)-(R,R)-tartrate, to crystallize.
- Isolate the crystals by filtration.
- To liberate the free amine, dissolve the crystalline salt in water and add 50% aqueous NaOH until the solution is basic.
- Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.
- Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure (S)-enantiomer.
- The more soluble diastereomeric salt remaining in the methanol filtrate can be processed similarly to recover the (R)-enantiomer.[\[10\]](#)

Applications in Drug Development

(1R)-1-Phenylethylamine is a critical chiral auxiliary and building block in the synthesis of several important pharmaceuticals. Its incorporation into a synthetic route allows for the stereoselective formation of the desired enantiomer of the target drug molecule.

Synthesis of Sitagliptin

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes, can be synthesized using **(1R)-1-phenylethylamine** as a chiral auxiliary. This approach facilitates a diastereoselective reductive amination step.[\[4\]](#)



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